
(3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a dimethylamino group and a phenyl group linked to a piperazine ring with a methylsulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group and the phenyl group through nucleophilic substitution reactions.
Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperazine ring or the methylsulfonyl group, potentially leading to the formation of secondary amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
Oxidation Products: N-oxides and sulfoxides.
Reduction Products: Secondary amines and thiols.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine: shares structural similarities with other piperazine and pyrrolidine derivatives.
N-methylpiperazine: and are simpler analogs that lack the phenyl and methylsulfonyl groups.
Uniqueness
- The presence of both the piperazine and pyrrolidine rings, along with the methylsulfonyl group, makes this compound unique in its potential interactions and applications. The specific stereochemistry (3R,4S) also contributes to its distinct biological activity and pharmacological profile.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H28N4O2S |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(3R,4S)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H28N4O2S/c1-19(2)17-13-18-12-16(17)14-4-6-15(7-5-14)20-8-10-21(11-9-20)24(3,22)23/h4-7,16-18H,8-13H2,1-3H3/t16-,17+/m1/s1 |
Clé InChI |
ONOHUEHZIRZETE-SJORKVTESA-N |
SMILES isomérique |
CN(C)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CN(C)C1CNCC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



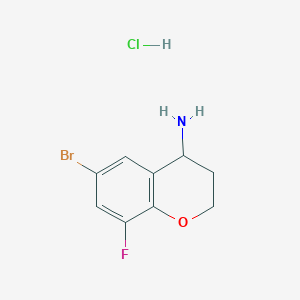
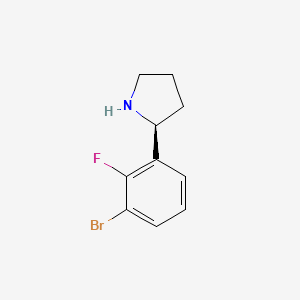
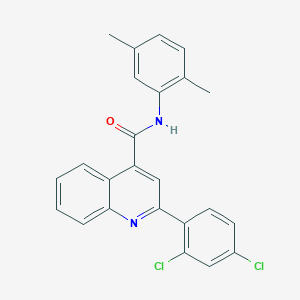
![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate](/img/structure/B12987352.png)
![2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12987360.png)
![(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B12987361.png)
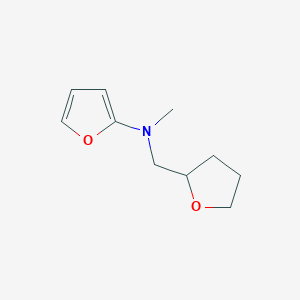
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine](/img/structure/B12987365.png)
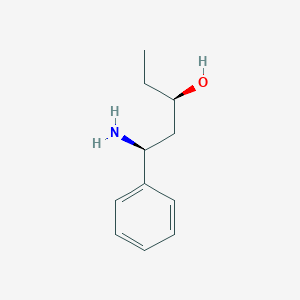
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12987373.png)
![(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12987380.png)
![Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12987382.png)
![ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B12987397.png)
